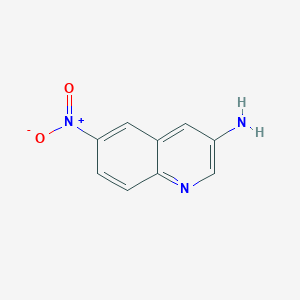

6-Nitroquinolin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇N₃O₂ It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and an amine group at the 3rd position on the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-3-amine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of 3-aminoquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

化学反应分析

Types of Reactions: 6-Nitroquinolin-3-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, under basic or acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 6-Aminoquinolin-3-amine.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Oxidation: Oxidized quinoline derivatives, though less common.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of 6-nitroquinolin-3-amine exhibit promising antiviral properties. For instance, modifications to the quinoline structure can enhance lipophilicity and electron-withdrawing characteristics, which are crucial for effective antiviral activity against viruses like H5N1 and potentially COVID-19 .

Table 1: Antiviral Activity of 6-Nitroquinolin Derivatives

| Compound | Virus Target | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 | 91.2 | 2.4 |

| 3,4,5-Cl | H5N1 | 9.7 | 79.3 |

| N-(3-nitrophenyl) | Various | 85.0 | 4.0 |

Cancer Therapeutics

this compound has been studied as a potential modulator in cancer treatment. It serves as a building block for synthesizing compounds that inhibit specific proteins involved in cancer progression, such as the B-cell lymphoma 6 protein (BCL6) . The optimization of these compounds has shown significant improvements in binding affinity and cellular potency.

Imaging Agents

Hypoxia-selective Probes

The compound's nitroaryl moiety is particularly useful for developing hypoxia-selective imaging agents. Under low oxygen conditions, enzymes can convert the nitro group into fluorescent metabolites, enabling the detection of hypoxic cells within tumors . This property is advantageous for both diagnostic imaging and targeted therapy.

Table 2: Properties of Hypoxia-selective Probes Derived from this compound

| Probe Compound | Fluorescence Emission (nm) | Stokes Shift (nm) | Application |

|---|---|---|---|

| 6-aminoquinoline | 530 | 205 | Imaging in solid tumors |

Enzyme Inhibition

Mechanism of Action

this compound acts as an enzyme inhibitor by binding to specific sites on target enzymes, thereby preventing substrate interaction and catalysis. This mechanism is critical in designing drugs aimed at various diseases where enzyme activity plays a pivotal role.

Case Study 1: Antiviral Research

In a study focusing on the synthesis of nitroquinoline derivatives, researchers demonstrated that specific substitutions on the anilide ring significantly enhanced antiviral efficacy while maintaining low cytotoxicity levels . This finding underscores the potential for developing new antiviral drugs based on the structure of this compound.

Case Study 2: Cancer Treatment

Another study explored the use of quinoline derivatives as BCL6 inhibitors. The research highlighted how structural modifications led to a more than 300-fold increase in binding affinity compared to earlier compounds . This advancement indicates that derivatives of this compound could be pivotal in developing effective cancer therapies.

作用机制

The mechanism of action of 6-Nitroquinolin-3-amine varies depending on its application. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular DNA or proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity.

相似化合物的比较

Quinoline: The parent compound, lacking the nitro and amine groups.

6-Nitroquinoline: Similar structure but without the amine group.

3-Aminoquinoline: Similar structure but without the nitro group.

Uniqueness: 6-Nitroquinolin-3-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

生物活性

6-Nitroquinolin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline skeleton with a nitro group at the 6-position and an amine group at the 3-position. This unique structure contributes to its reactivity and biological activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.

The mechanism of action for this compound is multifaceted:

- Bioreduction : The nitro group can be reduced to an amino group, generating reactive species that can damage DNA and proteins.

- Hydrogen Bonding : The amine group is capable of forming hydrogen bonds with biological targets, influencing their function and activity.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anticancer Activity

A series of studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of quinoline have shown promising results against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies often employ assays such as MTT or sulforhodamine B to determine IC50 values:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Nitroquinolin derivatives | MCF-7 | 8.50 | |

| Quinoline derivatives | A431 | <10 | |

| 3-Nitroquinoline derivatives | MDA-MB-468 | <5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been noted that similar compounds exhibit bacteriostatic effects against various bacterial strains. The mechanism often involves interaction with bacterial DNA or protein synthesis pathways.

Case Studies

- Antiproliferative Effects : A study demonstrated that specific derivatives of this compound showed significant inhibition of cell proliferation in breast cancer models. The treatment led to G2-M phase arrest and increased apoptosis markers such as cleaved PARP .

- Mutagenicity Studies : Research on related compounds like 4-nitroquinoline 1-oxide highlighted their mutagenic potential, raising concerns about the safety profiles of nitro-substituted quinolines in therapeutic applications .

属性

IUPAC Name |

6-nitroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLUOPYUXMSESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。